molecular formula C11H15BrO B13058005 1-(2-Bromoethoxy)-4-isopropylbenzene

1-(2-Bromoethoxy)-4-isopropylbenzene

Cat. No.: B13058005
M. Wt: 243.14 g/mol
InChI Key: UZKXBHFWGVLECL-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Aromatic Core : A six-membered benzene ring provides rigidity.
  • Electron-Withdrawing Group : The bromine atom in the ethoxy side chain introduces polarity.
  • Steric Effects : The isopropyl group at the para position creates steric hindrance, influencing reactivity.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 467236-24-4 , a unique identifier critical for unambiguous chemical tracking. Alternative designations include:

Synonym Source Identifier
Benzene, 1-(2-bromoethoxy)-4-(1-methylethyl)- ChemicalBook
1-(2-Bromo-ethoxy)-4-isopropyl-benzene PubChem

These synonyms reflect variations in substituent ordering and hyphenation conventions but describe the same molecular entity.

Molecular Formula and Weight Analysis

The molecular formula C11H15BrO reveals the composition: 11 carbon atoms, 15 hydrogen atoms, one bromine atom, and one oxygen atom. The molecular weight is 243.14 g/mol , calculated as follows:

$$
\text{Molecular Weight} = (11 \times 12.01) + (15 \times 1.01) + (1 \times 79.90) + (1 \times 16.00) = 243.14 \, \text{g/mol}
$$

This formula distinguishes it from structurally similar compounds, such as 1-(2-bromoethoxy)-4-(tert-butyl)benzene (C12H17BrO, 257.17 g/mol).

Isomeric Relationships with Ortho-Substituted Analogues

The compound exhibits structural isomerism with 1-(2-bromoethoxy)-2-isopropylbenzene (CAS 3245-44-1 ), where the isopropyl group occupies the ortho position (position 2) instead of the para position (position 4).

Comparative Analysis of Para vs. Ortho Isomers:

Property This compound 1-(2-Bromoethoxy)-2-isopropylbenzene
CAS Number 467236-24-4 3245-44-1
Molecular Formula C11H15BrO C11H15BrO
Molecular Weight 243.14 g/mol 243.14 g/mol
Substituent Positions 1-(bromoethoxy), 4-(isopropyl) 1-(bromoethoxy), 2-(isopropyl)

Despite identical molecular formulas, the spatial arrangement of substituents alters physicochemical properties. For example, the para isomer’s symmetry may result in higher crystallinity compared to the ortho analogue.

Structural Implications:

  • Para Isomer : Reduced steric strain due to maximal separation between substituents.
  • Ortho Isomer : Increased steric hindrance between the ethoxy and isopropyl groups, potentially lowering thermal stability.

Properties

IUPAC Name

1-(2-bromoethoxy)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKXBHFWGVLECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis often starts from 4-isopropylphenol (p-cumyl phenol), which provides the isopropyl group at the para position relative to the hydroxyl group. This phenol serves as a nucleophile for subsequent etherification.

Etherification with 2-Bromoethanol or Ethylene Oxide

Two common approaches are used to introduce the 2-bromoethoxy substituent:

Bromination Conditions

Bromination is carefully controlled to avoid substitution on the aromatic ring and to selectively brominate the terminal hydroxyl group when using the ethylene oxide route. Typical reagents include:

  • Phosphorus tribromide (PBr3)
  • Hydrobromic acid (HBr)
  • Triphenylphosphine and bromine (Appel reaction)

Reactions are generally performed in inert solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–25°C) to minimize side reactions.

Reaction Parameters

  • Solvent: Polar aprotic solvents like acetone, acetonitrile, or dichloromethane are preferred for alkylation and bromination steps.
  • Temperature: Reflux or mild heating (40–80°C) for etherification; low temperature (0–25°C) for bromination.
  • Base: Potassium carbonate or sodium hydride for deprotonation of phenol.
  • Time: Reaction times vary from 2 to 24 hours depending on the step and scale.

Industrial and Continuous Flow Production

For scale-up, continuous flow reactors are employed to improve reaction control, heat transfer, and safety, especially for handling reactive brominating agents and ethylene oxide. This enhances yield and purity while reducing reaction times.

Purification typically involves:

  • Extraction and washing to remove inorganic salts.
  • Distillation or recrystallization to isolate the pure compound.
  • Chromatographic techniques if needed for higher purity.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Notes
Starting material 4-Isopropylphenol - Ambient - Commercially available
Etherification 2-Bromoethanol, K2CO3 (base) Acetone/Dichloromethane Reflux (60–80°C) 6–12 hours Nucleophilic substitution
Alternative Etherification Ethylene oxide, K2CO3 THF/Acetonitrile Reflux (60–80°C) 4–8 hours Forms 4-isopropylphenoxyethanol intermediate
Bromination PBr3 or HBr Dichloromethane/THF 0–25°C 1–3 hours Converts alcohol to bromoalkyl ether
Purification Extraction, distillation, recrystallization Various Ambient Variable Ensures high purity

Research Findings and Analysis

  • The etherification step is highly dependent on the base and solvent choice, with potassium carbonate in acetone providing good yields and minimal side reactions.
  • Bromination with PBr3 is preferred for selective conversion of the hydroxyl to bromide without aromatic ring bromination.
  • The para substitution pattern requires careful control to avoid ortho substitution or poly-substitution, which can be minimized by using sterically hindered starting materials and controlled reaction times.
  • Continuous flow methods reported in industrial contexts improve reproducibility and safety, especially when handling ethylene oxide and brominating reagents.
  • Purity assessment by NMR and IR spectroscopy confirms the presence of characteristic ether and bromoalkyl signals, with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-isopropylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2).

    Oxidation: The isopropyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions, such as with potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, particularly at the bromoethoxy group, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of ethers, alcohols, or amines depending on the nucleophile used.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(2-Bromoethoxy)-4-isopropylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or receptor-ligand interactions.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-isopropylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromoethoxy group. This group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The isopropyl group may also influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(2-Bromoethoxy)-4-isopropylbenzene with five structurally related compounds, highlighting differences in substituents, molecular formulas, and applications.

Compound Name Molecular Formula CAS RN Substituents Key Properties/Applications
This compound (Target) C₁₁H₁₅BrO Not provided –OCH₂CH₂Br, –CH(CH₃)₂ Intermediate in pharmaceutical synthesis (e.g., umeclidinium bromide) .
1-(2-Bromoethoxy)-4-methylbenzene C₉H₁₁BrO Not provided –OCH₂CH₂Br, –CH₃ Lower molecular weight; methyl group reduces steric hindrance compared to isopropyl .
1-Bromo-4-isopropoxy-benzene C₉H₁₁BrO 6967-88-0 –Br, –OCH(CH₃)₂ Bromine and isopropoxy groups alter electronic effects; potential use in cross-coupling reactions .
1-(2-Bromoethoxy)-4-chlorobenzene C₈H₈BrClO 2033-76-3 –OCH₂CH₂Br, –Cl Melting point: 38–39°C; chloro substituent increases electrophilicity .
1-(Chloromethyl)-4-isopropylbenzene C₁₀H₁₃Cl 2051-18-5 –CH₂Cl, –CH(CH₃)₂ Chloromethyl group enhances reactivity in alkylation reactions; used in polymer synthesis .
2-Bromo-1-ethoxy-4-isopropylbenzene C₁₁H₁₅BrO 1403503-40-1 –OCH₂CH₃, –Br, –CH(CH₃)₂ Ethoxy group reduces leaving-group ability compared to bromoethoxy; limited synthetic utility .

Reactivity and Electronic Effects

  • Bromoethoxy vs. Chloro/Methyl Groups : The bromine atom in the target compound enhances its reactivity in nucleophilic substitution (SN2) reactions compared to chloro or methyl analogs. For example, 1-(2-Bromoethoxy)-4-chlorobenzene (CAS 2033-76-3) is less reactive in SN2 due to the weaker leaving-group ability of chloride .
  • Isopropyl vs.
  • Electron-Donating Effects : The isopropyl group donates electrons via hyperconjugation, slightly deactivating the aromatic ring. In contrast, the chloro substituent in 1-(2-Bromoethoxy)-4-chlorobenzene withdraws electrons, increasing ring electrophilicity .

Biological Activity

1-(2-Bromoethoxy)-4-isopropylbenzene, a compound with potential biological significance, has garnered attention for its diverse applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a bromoethoxy group attached to an isopropyl-substituted benzene ring. Its molecular formula is C12H15BrO, with a molecular weight of approximately 255.15 g/mol.

PropertyValue
Molecular FormulaC12H15BrO
Molecular Weight255.15 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It has potential to bind to specific receptors, thereby altering physiological responses.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.
  • Cancer Cell Proliferation : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This effect was linked to the activation of caspase-3 pathways, indicating induction of apoptosis.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds, revealing insights into how modifications to the chemical structure can enhance or diminish biological activity. For instance:

  • Bromine Substitution : The presence of bromine in the ethoxy group appears to enhance antimicrobial activity compared to non-brominated analogs.
  • Isopropyl Group Influence : The isopropyl substitution on the benzene ring contributes to increased lipophilicity, potentially improving membrane permeability and bioavailability.

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